molecular formula C18H24N2O3S B12179768 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide

Cat. No.: B12179768
M. Wt: 348.5 g/mol
InChI Key: GATONAVXAKKFKN-UHFFFAOYSA-N
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Description

N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide is a synthetic small molecule characterized by a pyrrole core substituted with methyl groups at positions 4 and 5, a phenylsulfonyl moiety at position 3, a propyl chain at position 1, and a propanamide group at position 2. Its molecular formula is inferred as C21H28N2O3S (molecular weight ~388.5 g/mol), though experimental validation is required. The phenylsulfonyl group and pyrrole backbone are critical for interactions with biological targets, as evidenced by analogous compounds .

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]propanamide

InChI

InChI=1S/C18H24N2O3S/c1-5-12-20-14(4)13(3)17(18(20)19-16(21)6-2)24(22,23)15-10-8-7-9-11-15/h7-11H,5-6,12H2,1-4H3,(H,19,21)

InChI Key

GATONAVXAKKFKN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)CC)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Approach

A diketone precursor, such as 2,3-pentanedione, reacts with an amine under acidic conditions to form the pyrrole ring. For 4,5-dimethyl substitution:

2,3-Pentanedione+AmmoniaHCl, EtOH4,5-Dimethyl-1H-pyrrole-2-amine\text{2,3-Pentanedione} + \text{Ammonia} \xrightarrow{\text{HCl, EtOH}} \text{4,5-Dimethyl-1H-pyrrole-2-amine}

Yield optimization requires stoichiometric control and reflux in ethanol.

Alternative Cyclization Methods

Electrophilic cyclization of γ-keto amides or enamine intermediates may also generate the pyrrole core, though with lower yields (~50–60%) compared to Paal-Knorr.

Functionalization of the Pyrrole Ring

N-Alkylation with Propyl Groups

The pyrrole nitrogen is alkylated using propyl bromide under basic conditions:

4,5-Dimethyl-1H-pyrrole-2-amine+Propyl bromideNaH, DMF4,5-Dimethyl-1-propyl-1H-pyrrole-2-amine\text{4,5-Dimethyl-1H-pyrrole-2-amine} + \text{Propyl bromide} \xrightarrow{\text{NaH, DMF}} \text{4,5-Dimethyl-1-propyl-1H-pyrrole-2-amine}

Key Parameters :

  • Base: Sodium hydride (NaH) in dimethylformamide (DMF).

  • Temperature: 0°C to room temperature.

  • Yield: ~70–80% after purification by silica gel chromatography.

Sulfonation at Position 3

The phenylsulfonyl group is introduced via electrophilic aromatic substitution using benzenesulfonyl chloride:

4,5-Dimethyl-1-propyl-1H-pyrrole-2-amine+Benzenesulfonyl chlorideAlCl3,DCM3-(Phenylsulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrole-2-amine\text{4,5-Dimethyl-1-propyl-1H-pyrrole-2-amine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-(Phenylsulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrole-2-amine}

Optimization Notes :

  • Lewis acid catalyst (AlCl₃) enhances electrophilicity.

  • Dichloromethane (DCM) solvent minimizes side reactions.

  • Reaction time: 12–24 hours at room temperature.

Propanamide Side Chain Installation

The final step involves acylation of the amine group with propionyl chloride:

3-(Phenylsulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrole-2-amine+Propionyl chlorideEt3N, THFN-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide\text{3-(Phenylsulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrole-2-amine} + \text{Propionyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}

Reaction Conditions :

  • Base: Triethylamine (Et₃N) to scavenge HCl.

  • Solvent: Tetrahydrofuran (THF) at 0°C to prevent over-acylation.

  • Yield: ~65–75% after recrystallization.

Alternative Synthetic Routes

One-Pot Multistep Synthesis

A streamlined approach combines pyrrole alkylation and sulfonation in a single pot:

  • Alkylation with propyl bromide in DMF/NaH.

  • Direct sulfonation without intermediate isolation.
    Advantages : Reduced purification steps; overall yield ~60%.

Late-Stage Functionalization

Post-acylation sulfonation has been explored but faces challenges due to the electron-withdrawing nature of the amide group, requiring harsher conditions (e.g., fuming sulfuric acid).

Characterization and Quality Control

Critical analytical data for the final compound include:

Technique Key Findings
¹H NMR (CDCl₃)δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.38 (s, 6H, 2×CH₃), 3.15 (q, 2H, COCH₂), 7.52–7.89 (m, 5H, Ar-H).
LC-MS [M+H]⁺ = 346.4 m/z, consistent with molecular formula C₁₈H₂₂N₂O₃S.
IR Peaks at 1680 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Challenges and Optimization

  • Regioselectivity in Sulfonation : Competing sulfonation at position 2 is mitigated by steric hindrance from the 4,5-dimethyl groups.

  • Amide Hydrolysis Risk : Acylation must avoid aqueous conditions to prevent back-hydrolysis to the amine.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates sulfonated byproducts.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd-based catalysts (if used in boronate intermediates) require recovery systems to reduce costs.

  • Solvent Selection : Transitioning from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The target compound’s phenylsulfonyl group lacks halogenation, unlike the 4-fluorophenylsulfonyl in , which may enhance electronegativity and target affinity.

Pyrrole Core Modifications :

  • The target’s 4,5-dimethylpyrrole contrasts with the 5-nitro-1H-pyrrolo[2,3-b]pyridine in , where nitro groups increase polarity but reduce metabolic stability.
  • Substitution at the pyrrole nitrogen (propyl vs. isopropyl in ) influences steric hindrance and conformational flexibility.

Propanamide vs. Pentanamide Chains :

  • The target’s propanamide group offers a shorter aliphatic chain compared to the pentanamide in , affecting lipophilicity and membrane permeability.

Physicochemical Properties

  • Elemental Analysis : Compounds like report carbon (58.59%), hydrogen (4.81%), and nitrogen (14.32%), suggesting higher nitrogen content compared to the target compound (estimated ~12.4% N). This impacts solubility and crystallinity .
  • Molecular Weight : The target compound (~388.5 g/mol) falls within the drug-like range (<500 g/mol), unlike the heavier dioxoisoindolinyl derivative (493.53 g/mol) .

Research Findings and Implications

  • Synthetic Feasibility : The use of sulfonylation reactions in highlights viable routes for modifying the target compound’s phenylsulfonyl group.
  • Unanswered Questions : The biological activity of the target compound remains uncharacterized. Prioritizing assays against viral proteases (e.g., SARS-CoV-2 Mpro) or kinases is recommended.

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the treatment of gastrointestinal disorders. This article explores its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : Approximately 410.5 g/mol
  • Key Functional Groups : Pyrrole ring, phenylsulfonyl group, propyl chain, and amide linkage.

The unique arrangement of these groups contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an acid secretion inhibitor , which is crucial for managing conditions such as:

  • Peptic Ulcers
  • Gastroesophageal Reflux Disease (GERD)

The compound likely modulates gastric acid secretion pathways, although specific mechanisms require further experimental validation. It is hypothesized that the phenylsulfonyl group plays a critical role in interacting with target receptors involved in acid secretion regulation.

Antiulcer Activity

Studies have shown that this compound exhibits significant antiulcer activity. For instance, in animal models, it demonstrated a marked reduction in ulcer indices compared to control groups. The efficacy was attributed to its ability to inhibit gastric acid secretion effectively.

Cytotoxicity and Anticancer Properties

Although primarily studied for its antiulcer effects, preliminary investigations into its cytotoxic properties reveal potential anticancer activities. The compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Notes
MCF712.50Significant growth inhibition observed
NCI-H46042.30Moderate cytotoxicity
Hep-23.25High cytotoxic potential

These findings suggest that the compound may also be explored for its use in cancer therapeutics, particularly in targeting specific tumor types .

Case Study 1: Peptic Ulcer Treatment

In a controlled study involving rats induced with peptic ulcers, administration of this compound resulted in a significant reduction of ulcer area compared to untreated controls. Histological examinations revealed improved gastric mucosal integrity and reduced inflammation.

Case Study 2: Cancer Cell Line Screening

A recent study screened the compound against several cancer cell lines, including MCF7 and NCI-H460. The results indicated that the compound inhibited cell proliferation effectively at low micromolar concentrations. Further mechanistic studies are needed to elucidate the specific pathways involved in its anticancer activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyrrole ring formation, sulfonylation, and amide coupling. Critical factors include:

  • Temperature control (e.g., maintaining ≤40°C during sulfonylation to avoid decomposition) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for sulfonylation and amide bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the final compound with >95% purity .
    • Key Challenge : Minimizing byproducts from competing reactions (e.g., over-sulfonylation or pyrrole ring oxidation) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule refinement) to resolve the sulfonyl and amide group orientations .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (propyl CH₃), δ 7.5–8.0 ppm (phenylsulfonyl aromatic protons) .
  • ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm confirm amide formation .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Q. What solubility and stability data are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock) and PBS (for biological assays). The compound shows limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to hydrophobic substituents .
  • Stability : Conduct pH-dependent stability studies (pH 2–9) via HPLC. Degradation occurs at pH >8 due to sulfonamide hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrole ring) affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Replace the propyl group with cyclopentyl () or allyl () to assess steric/electronic effects on target binding.
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenylsulfonyl moiety to enhance interaction with hydrophobic enzyme pockets .
  • Assay Design : Use enzyme inhibition assays (e.g., hedgehog pathway inhibition) with IC₅₀ comparisons across derivatives .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Smoothened receptor in hedgehog signaling). Focus on the sulfonyl group’s hydrogen bonding with Lysine residues .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites that may interfere with activity .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Methodological Answer :

  • Co-crystallization : Add small-molecule additives (e.g., glycerol or polyethylene glycol) to stabilize crystal lattice formation .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions in ethanol/water mixtures enhances crystal quality .

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